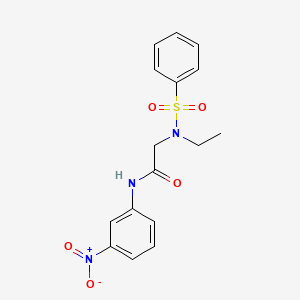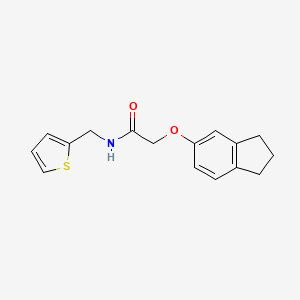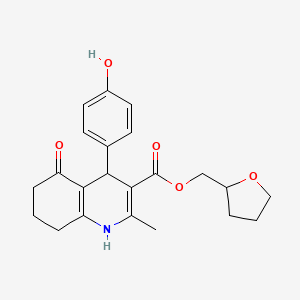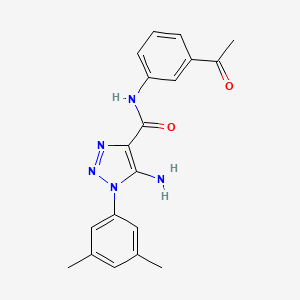
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENPG, and it is a glycinamide derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the inhibition of the activity of certain enzymes, particularly proteases. This compound binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition of protease activity can have various effects on cellular processes, including the regulation of protein turnover and the prevention of viral replication.
Biochemical and Physiological Effects:
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. In addition to its ability to inhibit protease activity, this compound has been found to exhibit antibacterial and antifungal activity. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to inhibit protease activity. This makes it a useful tool for studying the role of proteases in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the study of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of new antibiotics based on the antibacterial and antifungal activity of this compound. Another direction is the study of the anti-inflammatory properties of this compound for the development of new treatments for inflammatory diseases. Additionally, further research is needed to investigate the potential toxicity of this compound and its effects on various experimental systems.
Métodos De Síntesis
The synthesis of N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be achieved through various methods. One of the most commonly used methods is the reaction of ethyl glycinate hydrochloride with 3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate N~2~-ethyl-N~1~-(3-nitrophenyl)glycinamide, which is then treated with phenylsulfonyl chloride to form the final product, N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-ethyl-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes, particularly proteases. It has also been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-2-18(25(23,24)15-9-4-3-5-10-15)12-16(20)17-13-7-6-8-14(11-13)19(21)22/h3-11H,2,12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQWMPOEWLLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)

![2-(1,3-benzothiazol-2-ylthio)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5155610.png)
![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)
![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)

![isopropyl 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5155657.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![4-(acetylamino)-1-[2-(6-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B5155668.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)


![2-[(4-chlorophenyl)thio]-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5155696.png)